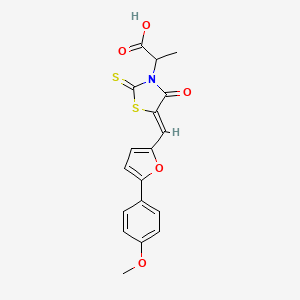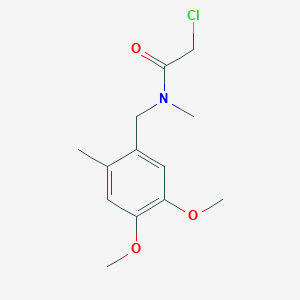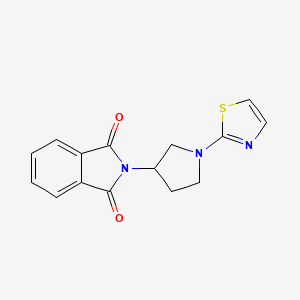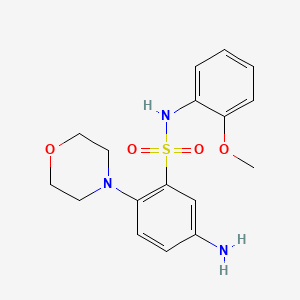
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and drug development. It is a pyrazine derivative that has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to reduce the levels of inflammatory cytokines and to modulate the immune response. These effects are thought to contribute to the therapeutic potential of the compound.
实验室实验的优点和局限性
The advantages of using N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine in lab experiments include its high purity, high yield, and low toxicity. It is also relatively stable and can be easily synthesized using various methods. However, the limitations of using this compound include its limited solubility in water and its potential to form complexes with other compounds, which can interfere with the results of experiments.
未来方向
There are several future directions for the research of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine. One direction is to further elucidate the mechanism of action of the compound and to identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models and in clinical trials. Additionally, the compound can be modified to improve its solubility and to enhance its therapeutic potential. Finally, the compound can be used in combination with other compounds to enhance its efficacy and to reduce its toxicity.
Conclusion:
In conclusion, N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine is a chemical compound that has shown promising results in various scientific research applications. It has been synthesized using various methods and has been studied for its potential applications in pharmacology and drug development. The compound has been shown to have antimicrobial, antifungal, and antitumor properties, and has been studied as a potential therapeutic agent for various diseases. The future directions for the research of this compound include further elucidation of its mechanism of action, evaluation of its efficacy and safety in animal models and clinical trials, modification to improve its solubility and therapeutic potential, and combination with other compounds to enhance its efficacy and reduce its toxicity.
合成方法
The synthesis of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorooxalyl chloride with N-methylpyrazin-2-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorooxaldehyde with N-methylpyrazin-2-amine in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to yield high purity and high yield of the desired product.
科学研究应用
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine has been extensively studied for its potential applications in pharmacology and drug development. It has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been used in in vitro and in vivo studies to evaluate its efficacy and safety.
属性
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13(8-6-14-5-7(8)10)9-4-11-2-3-12-9/h2-4,7-8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQKVYWBSMHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (4aS,7aS)-1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2794185.png)

![3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2794188.png)
![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)


![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)

![1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2794197.png)

![(3E)-1-(4-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2794199.png)
![(4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2794202.png)

